molecular formula C7H3F5S B1614996 Benzene, pentafluoro(methylthio)- CAS No. 653-39-4

Benzene, pentafluoro(methylthio)-

Cat. No. B1614996
CAS RN: 653-39-4
M. Wt: 214.16 g/mol
InChI Key: NBOZXHXBHUVRNG-UHFFFAOYSA-N
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Description

“Benzene, pentafluoro(methylthio)-” is a chemical compound with the molecular formula C7H3F5S . It is a derivative of benzene, which is a cyclic hydrocarbon .


Molecular Structure Analysis

The molecular structure of “Benzene, pentafluoro(methylthio)-” consists of a benzene ring with five fluorine atoms and a methylthio group attached . The average mass of the molecule is 214.156 Da .

Scientific Research Applications

Conductance in Molecular Electronics

Research on molecular junctions, including benzene derivatives, has elucidated their potential in molecular-scale electronics. Studies have shown that molecules like benzene-1,4-dithiol can form stable gold-sulfur-aryl-sulfur-gold systems, enabling direct observation of charge transport through these molecules. Such research paves the way for understanding and developing future electronic devices at the molecular level (Reed et al., 1997).

Ion-selective Sensors

Benzene derivatives have been employed in the creation of ion-selective sensors. Specifically, acyclic dithia benzene derivatives have been synthesized and tested as silver(I) ion sensors, demonstrating good sensitivity, detection limits, reproducibility, and selectivity. This indicates the significant role of benzene derivatives in developing new sensor technologies for metal ion detection (Casabó et al., 1994).

Catalysis and Chemical Reactions

Benzene derivatives are crucial in catalysis, as evidenced by their role in methylation reactions. Studies on benzene methylation by methanol over acidic zeolites demonstrate how catalyst topology influences reaction rates, providing insights into the optimization of catalytic processes (Mynsbrugge et al., 2012).

Electropolymerization and Material Science

The electropolymerization of benzene in ionic liquids has been explored, highlighting the potential of benzene derivatives in creating novel materials. Research shows that such processes can lead to the formation of poly(para)phenylene with specific morphological and electrochemical properties, underscoring the importance of benzene derivatives in materials science and engineering (Abedin et al., 2004).

Analytical Chemistry Applications

Benzene derivatives have also found applications in analytical chemistry, particularly in the quantitative determination of substances at low concentrations. For instance, the use of pentafluorobenzyl derivatives in gas chromatography-mass spectrometric analysis for wine mercaptans demonstrates the versatility of benzene derivatives in enhancing detection capabilities (Mateo-Vivaracho et al., 2007).

properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5S/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOZXHXBHUVRNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346403
Record name Benzene, pentafluoro(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, pentafluoro(methylthio)-

CAS RN

653-39-4
Record name Benzene, pentafluoro(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30346403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4,5-pentafluoro-6-(methylsulfanyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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